molecular formula C19H19N3O4S B11353693 5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11353693
M. Wt: 385.4 g/mol
InChI Key: IAWGMCRKMXPSIV-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a carboxamide group, and sulfonamide functionality, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for treating various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole: This compound shares similar functional groups but has a different core structure.

    4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide: Another related compound with a pyrazole ring instead of an oxazole ring.

Uniqueness

5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-13-2-6-15(7-3-13)18-12-17(22-26-18)19(23)21-11-10-14-4-8-16(9-5-14)27(20,24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H2,20,24,25)

InChI Key

IAWGMCRKMXPSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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